2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S2/c1-22-7-9-23(10-8-22)24-14-5-3-2-4-13(14)16(21-18(24)26)28-12-15(25)20-17-19-6-11-27-17/h6,11H,2-5,7-10,12H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCZUYXKGQGFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of piperazine derivatives and features several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 441.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N5O2S |
| Molecular Weight | 441.6 g/mol |
| CAS Number | 899755-95-4 |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include the formation of the piperazine ring and quinazolinone moiety followed by coupling with the thiazole-acetamide group. Techniques such as cyclization and aza-Michael addition are commonly employed in its preparation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising results against various bacterial strains. For instance, in vitro assays indicated moderate antibacterial activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Antiviral Properties
The compound has also been evaluated for antiviral properties, particularly against HIV. Preliminary findings suggest that it may inhibit HIV replication in cell-based assays, although further investigations are needed to confirm these effects .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by modulating specific cellular pathways. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of anti-apoptotic proteins .
The proposed mechanism of action involves the interaction of this compound with various molecular targets within cells. It may act as an inhibitor of enzymes critical for disease progression or as a modulator of receptor activity, influencing cellular signaling pathways related to growth and survival .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity using the agar well-diffusion method against Gram-negative bacteria. Results indicated that the compound effectively suppressed Pseudomonas aeruginosa , with an MIC value of 12.5 µg/mL compared to ciprofloxacin's 1 µg/mL .
- Antiviral Activity : In a series of experiments designed to assess antiviral efficacy, compounds structurally similar to this one were found to inhibit HIV integrase activity at concentrations above 100 µM, suggesting potential for further development as antiviral agents .
- Anticancer Studies : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial , antiviral , and anticancer properties. Studies have shown that derivatives of quinazolinone structures exhibit significant biological activities against various pathogens and cancer cell lines.
- Antimicrobial Activity : Research indicates that compounds similar to this one demonstrate effectiveness against gram-positive and gram-negative bacteria as well as fungi . For instance, derivatives have been screened for antibacterial activity using methods like the paper disc diffusion technique against organisms such as Staphylococcus aureus and Escherichia coli.
Cancer Research
The compound has been evaluated for its anticancer potential. In vitro studies using cancer cell lines, such as MDA-MB 231 (breast cancer), have shown promising results where certain analogues exhibited significant cytotoxicity . The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Neuropharmacology
Given its structural features, the compound is also being explored for potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may facilitate interactions with central nervous system targets .
Case Studies
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into three primary subunits:
- 1-(4-Methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol : A hydrogenated quinazolinone scaffold bearing a 4-methylpiperazine substituent and a thiol group.
- N-(Thiazol-2-yl)chloroacetamide : A chloroacetamide intermediate linked to a thiazole ring.
- Thioacetamide bridge : Formed via nucleophilic substitution between the thiol and chloroacetamide groups.
The synthesis follows a convergent approach, wherein the hexahydroquinazolinone and thiazole intermediates are prepared separately before final coupling.
Stepwise Synthesis of Key Intermediates
Synthesis of 1-(4-Methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol
Formation of the Hexahydroquinazolinone Core
The hydrogenated quinazolinone core is synthesized via cyclocondensation of cyclohexenone with thiourea in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction proceeds through a Vilsmeier-Haack-type mechanism, yielding 4-thioxo-1,2,5,6,7,8-hexahydroquinazolin-2-one .
Reaction Conditions :
- Reactants : Cyclohexenone (10 mmol), thiourea (12 mmol), POCl₃ (15 mmol), DMF (20 mL).
- Temperature : 80°C for 12 h under nitrogen.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.
- Yield : 78%.
Analytical Validation
Synthesis of N-(Thiazol-2-yl)chloroacetamide
Chloroacetylation of Thiazol-2-amine
Thiazol-2-amine is treated with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
Reaction Conditions :
- Reactants : Thiazol-2-amine (5 mmol), chloroacetyl chloride (6 mmol), Et₃N (7 mmol), THF (10 mL).
- Temperature : −10°C to 0°C, 2 h.
- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation.
- Yield : 90%.
Analytical Validation
Final Coupling to Form the Thioacetamide Bridge
The thiol-bearing hexahydroquinazolinone and chloroacetamide-thiazole intermediates undergo nucleophilic substitution in DMF with K₂CO₃ as a base. The reaction proceeds via deprotonation of the thiol, followed by attack on the chloroacetamide’s electrophilic carbon.
Reaction Conditions :
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Reaction Optimization and Challenges
Solvent and Base Selection
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core followed by thioacetamide coupling. Key considerations include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic thiol-displacement reactions .
- Catalysts : Triethylamine or DMAP may be used to deprotonate intermediates and accelerate coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of thioether and acetamide linkages. Key signals include:
- Quinazolinone C=O at ~170 ppm (13C NMR) .
- Thiazole protons at δ 7.2–7.5 ppm (1H NMR) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 487.2) .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity and stability under accelerated degradation conditions .
Q. What initial biological screening approaches are recommended?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC50 values typically <10 µM for active analogs) .
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50 < 1 µM for EGFR inhibition in analogs) .
Advanced Research Questions
Q. How can SAR studies identify critical functional groups for bioactivity?
- Systematic substitution : Modify the 4-methylpiperazine (electron-donating vs. bulky groups) and thiazole (halogenation) moieties .
- Biological testing : Compare IC50 values across analogs (see table below).
- Computational docking : AutoDock Vina predicts binding poses to targets like EGFR or tubulin .
| Analog Modification | Biological Activity (IC50) | Target | Reference |
|---|---|---|---|
| 4-Methylpiperazine → Piperidine | EGFR IC50: 0.8 → 5.2 µM | Kinase inhibition | |
| Thiazole → Oxazole | Cytotoxicity ↓ 50% | MCF-7 cells |
Q. How to resolve contradictions in biological activity across models?
- Orthogonal assays : Validate cytotoxicity (MTT) with apoptosis markers (Annexin V/PI) to confirm mechanism .
- Variable controls : Standardize cell passage numbers and serum concentrations to reduce inter-lab variability .
- Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., selectivity for solid tumors over hematological cancers) .
Q. How to integrate computational and experimental data for target validation?
- Molecular dynamics (MD) simulations : GROMACS models predict stability of compound-target complexes (e.g., RMSD < 2 Å over 100 ns) .
- QM/MM calculations : Identify key binding interactions (e.g., hydrogen bonds with quinazolinone C=O) .
- Experimental validation : Compare computed binding energies (ΔG) with SPR-measured KD values .
Q. What methodologies assess metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via LC-MS/MS .
- Forced degradation : Expose to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions; monitor by HPLC .
- Stability profiles : Half-life (t1/2) in plasma: >8 hours suggests suitability for in vivo studies .
Q. How to design experiments for mechanism-of-action studies with multi-target data?
- Proteomics : SILAC-based profiling identifies differentially expressed proteins post-treatment .
- Target deconvolution : CRISPR-Cas9 knockout of candidate targets (e.g., EGFR, PI3K) validates dependency .
- Pathway analysis : Ingenuity Pathway Analysis (IPA) links transcriptomic data to oncogenic signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
